molecular formula C21H28BrNO3 B13864994 Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide

Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide

Cat. No.: B13864994
M. Wt: 422.4 g/mol
InChI Key: PKUGCYLBJGJIHK-XNEDUVERSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apobuscopan involves the reaction of hyoscine with butyl bromide to form hyoscine butylbromide. The reaction typically occurs under controlled conditions to ensure the correct formation of the butylbromide derivative .

Industrial Production Methods

Industrial production of Apobuscopan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Apobuscopan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Apobuscopan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Apobuscopan depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in different substituted compounds .

Mechanism of Action

Apobuscopan exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating the receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, Apobuscopan reduces spasms and the associated pain during abdominal cramping .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apobuscopan is unique in its specific binding to muscarinic M3 receptors, which makes it particularly effective in treating gastrointestinal and bladder spasms. Its ability to reduce respiratory secretions at the end of life also sets it apart from other similar compounds .

Properties

Molecular Formula

C21H28BrNO3

Molecular Weight

422.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide

InChI

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?;

InChI Key

PKUGCYLBJGJIHK-XNEDUVERSA-M

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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